4-Chloro-2,6-bis(chloromethyl)pyridine
Description
Properties
IUPAC Name |
4-chloro-2,6-bis(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPHKHTBQZGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-bis(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloromethylpyridine with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 2,6-bis(chloromethyl)pyridine, which can further undergo additional chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: The major products are various substituted pyridine derivatives, depending on the nucleophile used.
Reduction Reactions: The primary product is 2,6-bis(chloromethyl)pyridine.
Scientific Research Applications
Synthesis of Pyridine Derivatives
4-Chloro-2,6-bis(chloromethyl)pyridine serves as a versatile precursor for synthesizing numerous pyridine derivatives. The chloromethyl groups in this compound allow for regioselective functionalization, enabling the introduction of diverse functional groups at specific positions on the pyridine ring.
Key Applications:
- Fluorescent Chemosensors : It has been employed in the synthesis of sensitive fluorescent chemosensors for detecting heavy metal ions, such as mercury (Hg²⁺). These sensors utilize the compound's ability to coordinate with metal ions and exhibit fluorescence changes upon binding .
- Carbene Pincer Ligands : The compound is also a precursor for carbene pincer ligands used in catalysis. These ligands facilitate reactions involving transition metals, enhancing their catalytic efficiency .
Coordination Chemistry
In coordination chemistry, this compound coordinates with metal ions through the nitrogen atom in the pyridine ring. This property is exploited to form stable metal complexes that are crucial in various chemical reactions.
Case Study: Metal Complex Formation
Research has demonstrated that complexes formed with transition metals exhibit unique properties that can be utilized in catalysis and materials science. For example, palladium complexes derived from this compound have been studied for their effectiveness in cross-coupling reactions .
Medicinal Chemistry
The biological activity of this compound is linked to its reactivity with biomolecules. Its chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, making it useful for enzyme mechanism studies and as a ligand in biochemical assays.
Potential Pharmaceutical Applications:
- Enzyme Inhibitors : The compound has been explored for its potential as an enzyme inhibitor, which is vital for drug development targeting specific diseases .
- Intermediate for Drug Synthesis : It serves as an important intermediate in the synthesis of drugs like pyridinolcarbamate, known for its anti-inflammatory properties .
Experimental Procedures and Characterization
The synthesis of this compound typically involves established protocols that ensure high purity and yield. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials : Common precursors include pyridine derivatives and chloromethylating agents.
- Reactions : Chlorination reactions are conducted under controlled conditions to achieve selective substitution on the pyridine ring.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(chloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring . This coordination forms stable complexes, which can be utilized in various chemical reactions and applications. The compound’s conformational flexibility allows it to interact with different molecular targets, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine
- Molecular Formula : C₇H₇Cl₂N
- Key Differences : Lacks the 4-chloro substituent present in the target compound.
- Properties and Applications :
- Synthesized via chlorination of 2,6-lutidine, with by-product recycling enhancing yield .
- Forms π-π stacking interactions in the crystalline phase, similar to its 4-chloro analogue, but exhibits lower steric hindrance .
- Widely used as a precursor for MRI contrast agents due to its ability to coordinate gadolinium (Gd³⁺) ions .
4-Bromo-2,6-bis(chloromethyl)pyridine
- Molecular Formula : C₇H₆BrCl₂N
- Key Differences : Substitution of the 4-chloro group with bromine.
- Properties and Applications :
4-Chloro-2,6-dimethylpyridine
- Molecular Formula : C₇H₈ClN
- Key Differences : Methyl (-CH₃) groups replace chloromethyl (-CH₂Cl) at the 2- and 6-positions.
- Properties and Applications :
4-Chloro-2,6-diacetylpyridine
- Molecular Formula: C₉H₈ClNO₂
- Key Differences : Acetyl (-COCH₃) groups replace chloromethyl (-CH₂Cl) at the 2- and 6-positions.
- Properties and Applications :
Comparative Data Table
Research Findings and Trends
- Reactivity Trends: The 4-chloro substituent in this compound enhances electron deficiency, accelerating nucleophilic attacks at the chloromethyl groups compared to non-halogenated analogues .
- Structural Insights : Halogen substitution (Cl vs. Br) at the 4-position significantly alters crystal packing and intermolecular interactions, as seen in isomorphous pairs of chloro- and bromo-derivatives .
- Applications in Coordination Chemistry : The chloromethyl groups enable chelation of metal ions (e.g., Mn²⁺, Gd³⁺), making the compound valuable in biomedical imaging agents .
Biological Activity
4-Chloro-2,6-bis(chloromethyl)pyridine (CAS Number: 660 mg) is a chlorinated pyridine derivative that has garnered attention in various fields of chemical and biological research. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and as a precursor for various chemical reactions. The biological activity of this compound is closely linked to its structural characteristics and reactivity.
This compound has the molecular formula C8H7Cl3N and a molecular weight of approximately 229.5 g/mol. The presence of chloromethyl groups enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H7Cl3N |
| Molecular Weight | 229.5 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to modifications that may alter the function of these biomolecules, potentially resulting in therapeutic effects or toxicity.
Case Studies
- Synthesis of Bioactive Compounds : A study highlighted the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds exhibited cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.
- Fluorescent Chemosensors : Research has explored the application of this compound in developing sensitive chemosensors for detecting heavy metals like Hg²⁺. The chemosensor demonstrated high selectivity and sensitivity due to the unique binding interactions facilitated by the pyridine moiety.
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies suggest that chlorinated derivatives can exhibit acute toxicity and skin irritation upon exposure. Therefore, safety measures should be implemented when handling this compound in laboratory settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
